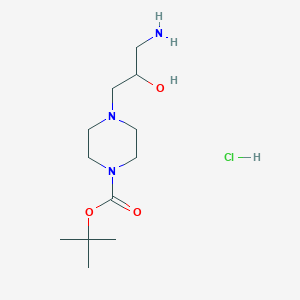

1-Amino-3-N-(4'-Boc-piperazinyl)-2-propanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a Boc-protected piperazine ring, and a propanol moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Vorbereitungsmethoden

The synthesis of 1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

Protection of Piperazine: The piperazine ring is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions at the nitrogen atoms.

Amination: Introduction of the amino group at the desired position on the propanol backbone.

Coupling Reaction: The protected piperazine is then coupled with the aminopropanol derivative under specific reaction conditions.

Deprotection and Salt Formation: The Boc group is removed, and the resulting compound is converted to its hydrochloride salt form.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides or nitroso derivatives.

Reduction: Reduction reactions can target the piperazine ring or the amino group, leading to different reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the piperazine nitrogen can act as nucleophiles.

Hydrolysis: The Boc group can be hydrolyzed under acidic or basic conditions to yield the free amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases for hydrolysis.

Wissenschaftliche Forschungsanwendungen

1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected piperazine ring can enhance the compound’s stability and bioavailability, while the amino group can participate in hydrogen bonding and other interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride can be compared with other similar compounds, such as:

1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol: The non-hydrochloride form, which may have different solubility and reactivity.

1-Amino-3-N-(4’-Boc-piperazinyl)-2-ethanol: A similar compound with an ethanol backbone instead of propanol, which may affect its chemical properties and applications.

1-Amino-3-N-(4’-Boc-piperazinyl)-2-butanol: A compound with a butanol backbone, offering different steric and electronic properties.

The uniqueness of 1-Amino-3-N-(4’-Boc-piperazinyl)-2-propanol hydrochloride lies in its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and reactivity in various applications.

Biologische Aktivität

1-Amino-3-N-(4'-Boc-piperazinyl)-2-propanol hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and relevant research findings pertaining to this compound.

The compound exhibits significant interactions with various enzymes and proteins. It is known to act as a substrate for aminotransferases, influencing amino acid metabolism. Additionally, it can inhibit specific enzymes involved in metabolic pathways, thereby impacting cellular homeostasis and metabolic flux.

Cellular Effects

This compound influences several cellular processes:

- Cell Signaling : It modulates signaling pathways by affecting kinases and phosphatases, which are crucial for downstream signaling cascades.

- Gene Expression : The compound alters the expression of genes involved in metabolism, thus affecting energy production and utilization within cells.

Molecular Mechanisms

At the molecular level, the compound interacts with biomolecules like enzymes and receptors:

- Enzyme Inhibition : It binds to active sites of certain enzymes, preventing substrate binding and catalysis.

- Transcriptional Regulation : The compound can influence gene expression by interacting with transcription factors.

Case Studies

- Dosage Effects in Animal Models : Studies have shown that varying dosages lead to different biological outcomes. Low doses may enhance metabolic processes, while high doses can result in toxic effects such as enzyme inhibition and disruption of cellular balance.

- Metabolic Pathways : The compound is metabolized by aminotransferases into other amino-containing compounds, which can influence various metabolic pathways.

- Transport Mechanisms : It interacts with specific transporters to facilitate cellular uptake and distribution, highlighting its potential for targeted delivery in therapeutic applications.

Data Table: Biological Activity Overview

| Activity Type | Effect Description | References |

|---|---|---|

| Enzyme Interaction | Substrate for aminotransferases | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Gene Expression Modulation | Alters gene expression related to metabolism | |

| Dosage Response | Low doses enhance function; high doses toxic | |

| Transport Mechanism | Interacts with transporters for cellular uptake |

Eigenschaften

IUPAC Name |

tert-butyl 4-(3-amino-2-hydroxypropyl)piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O3.ClH/c1-12(2,3)18-11(17)15-6-4-14(5-7-15)9-10(16)8-13;/h10,16H,4-9,13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEMAIUHWKCOBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.